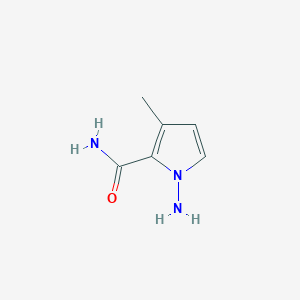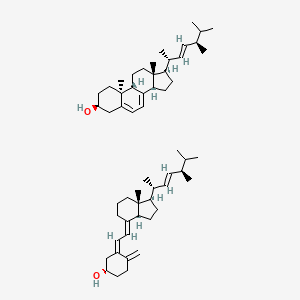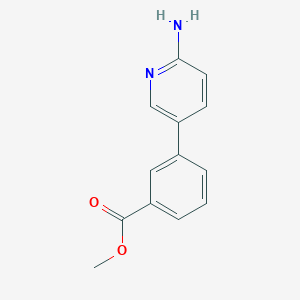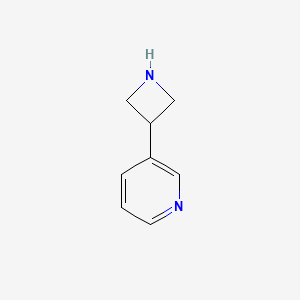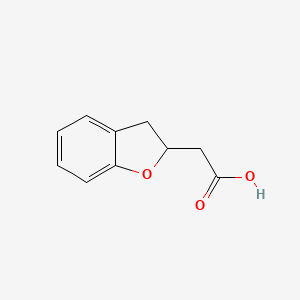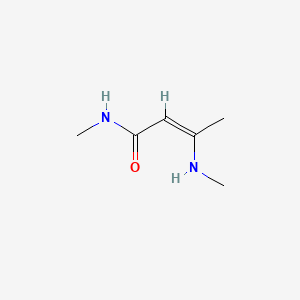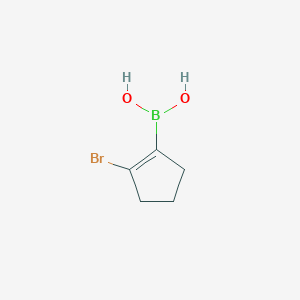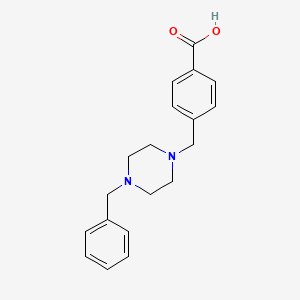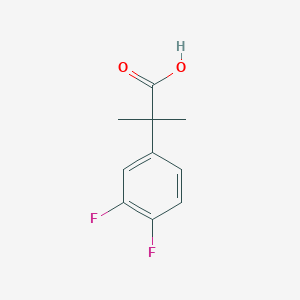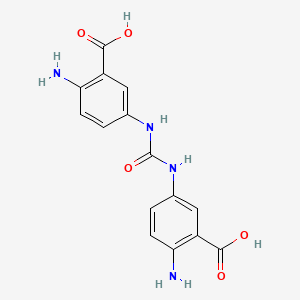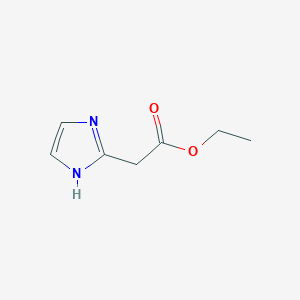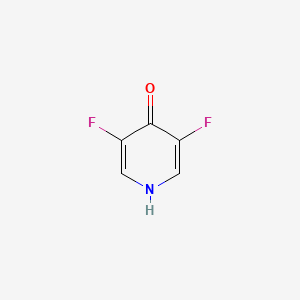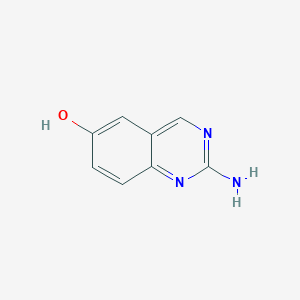![molecular formula C7H17NO2 B1612278 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL CAS No. 85154-18-3](/img/no-structure.png)
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL” is a tertiary amine alcohol with the molecular formula C7H17NO . It is a colorless, odorous liquid at room temperature . It is commonly used as a pharmaceutical intermediate and a solvent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H17NO2 . It has a molecular weight of 147.21500 . The exact mass is 147.12600 .Physical And Chemical Properties Analysis
This compound has a density of 0.992g/cm3 . It has a boiling point of 243.6ºC at 760 mmHg . The flash point is 94.3ºC . The compound is soluble in water and its logP value is 0.02740, indicating it is more soluble in water than in octanol .Scientific Research Applications
Aquatic Environmental Impact of Parabens
Parabens, which share a functional relation to the hydroxy and methyl groups in the specified compound, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatments, parabens persist at low concentrations in effluents and surface waters, reflecting continuous environmental introduction from consumer products. They are known for their weak endocrine-disrupting capabilities, and their chlorinated by-products, formed through reactions with free chlorine, pose stability and persistence concerns that necessitate further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer with structural features including reactive hydroxyl and amino groups, demonstrates broad antimicrobial activity, highlighting the potential relevance of similar structural groups in the compound of interest. Its application spans food preservation and pharmaceuticals, underlining the importance of understanding the interactions between such functional groups and microbial cells (Raafat & Sahl, 2009).
Amyloid Imaging in Alzheimer's Disease
Compounds containing hydroxy and amino functionalities are pivotal in the development of amyloid imaging ligands for Alzheimer's disease, demonstrating the critical role these groups play in diagnosing and understanding neurodegenerative diseases. The specific interaction with amyloid plaques in the brain highlights the importance of such compounds in medical research (Nordberg, 2007).
Biotechnological and Environmental Applications
The exploration of biopolymers and other related compounds for environmental and biotechnological applications, such as corrosion inhibitors, showcases the versatility of hydroxy and amino functionalities. These applications demonstrate the potential for compounds with similar functionalities to contribute to sustainable practices and innovative solutions in materials science (Umoren & Eduok, 2016).
properties
CAS RN |
85154-18-3 |
|---|---|
Product Name |
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL |
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-9)8(4)7(2,3)10/h6,9-10H,5H2,1-4H3 |
InChI Key |
GVPYQCRHYGKPDX-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C)C(C)(C)O |
Canonical SMILES |
CC(CO)N(C)C(C)(C)O |
Other CAS RN |
85154-18-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



